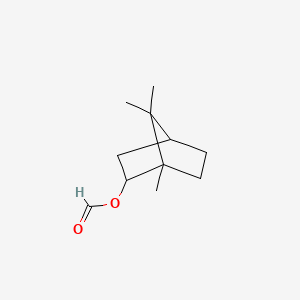
Bornyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl formate, also known as (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) formate, is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a colorless liquid with a somewhat green-earthy, yet refreshing odor reminiscent of pine needles . This compound is found in the essential oils of certain plants, such as valerian roots and Thymus vulgaris L .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl formate is typically synthesized by heating a mixture of formic acid or acetic anhydride with d-bornyl alcohol to 50°C . This reaction forms the ester bond between the bornyl alcohol and the formic acid, resulting in the production of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors where the reactants are mixed and heated under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: Bornyl formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form bornyl alcohol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the formate group, depending on the desired product.
Major Products Formed:
Oxidation: this compound can be converted to bornyl acetate or other oxidized products.
Reduction: The major product is bornyl alcohol.
Substitution: Depending on the nucleophile used, different substituted bornyl derivatives can be formed.
Scientific Research Applications
Bornyl formate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of bornyl formate involves its interaction with various molecular targets and pathways. It is known to alter cell membrane lipid structures and modulate multiple ATP-binding cassette transporters and tight junction proteins . These interactions enhance the permeability of biological membranes, making this compound a potential permeation enhancer in drug delivery systems .
Comparison with Similar Compounds
Bornyl formate is similar to other bicyclic monoterpenoids, such as:
Bornyl acetate: An acetate ester of borneol, used in fragrances and flavors.
Isothis compound: A stereoisomer of this compound with similar chemical properties.
Bornyl butyrate: Another ester of borneol, used in the fragrance industry.
Uniqueness: Its ability to modulate membrane properties and enhance permeability makes it a valuable compound in pharmaceutical research .
Properties
CAS No. |
7492-41-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1 |
InChI Key |
RDWUNORUTVEHJF-IQJOONFLSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
density |
1.007-1.013 (20°) |
physical_description |
Colourless liquid; Green, earthy refreshing aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















